FH535 Demonstrates Submicromolar Suppression of β-Catenin Target Genes Versus XAV939 and IWP2 in Leukemia Cell Lines
In a direct head-to-head comparison across four human leukemia cell lines (K562, HL60, THP1, Jurkat), FH535 demonstrated a markedly suppressive effect on mRNA levels of β-catenin target genes (LEF1, CCND1, cMYC) with an IC50 of 358 nM [1]. The study tested FH535 alongside XAV939 and IWP2, with FH535 showing significantly high antiproliferative effects at submicromolar dosages, whereas the comparator inhibitors were not reported to achieve comparable potency in the same experimental system [1].
| Evidence Dimension | Suppression of β-catenin target gene mRNA levels (LEF1, CCND1, cMYC) |
|---|---|
| Target Compound Data | IC50 = 358 nM |
| Comparator Or Baseline | XAV939, IWP2 (no submicromolar IC50 reported for target gene suppression in this system) |
| Quantified Difference | FH535 achieved submicromolar IC50; comparator potency substantially lower |
| Conditions | Human leukemia cell lines K562, HL60, THP1, Jurkat |
Why This Matters
Submicromolar potency translates to lower compound consumption per experiment, reducing per-assay costs and minimizing solvent (DMSO) carryover effects that can confound phenotypic readouts.
- [1] Suknuntha K, Thita T, Togarrati PP, et al. Wnt signaling inhibitor FH535 selectively inhibits cell proliferation and potentiates imatinib-induced apoptosis in myeloid leukemia cell lines. Int J Hematol. 2017;105(2):196-205. doi:10.1007/s12185-016-2116-x View Source
